N-(1-Naphthyl)ethylenediamine
Overview
Description
N1-(naphthalen-1-yl)ethane-1,2-diamine is an organic compound with the molecular formula C12H14N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a naphthyl group. This compound is known for its applications in various chemical reactions and its role as a reagent in analytical chemistry .
Scientific Research Applications
N1-(naphthalen-1-yl)ethane-1,2-diamine is widely used in scientific research due to its versatility:
Safety and Hazards
“N-(1-Naphthyl)ethylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
N-(1-Naphthyl)ethylenediamine (NEDA) primarily targets nitrates, nitrites, and sulfonamides in blood . It is a part of Griess reagents, which are used in quantitative inorganic analysis .
Mode of Action
NEDA acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . It undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .
Biochemical Pathways
NEDA is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . The diazo compound formed accounts for the red coloration typical for a positive result .
Pharmacokinetics
Its solubility in water is 30 g/1000 ml (dihydrochloride, 20 °c) , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of NEDA’s action is the formation of a strongly colored azo compound when it undergoes a diazonium coupling reaction in the presence of nitrite . This color change is used in the quantitative analysis of nitrate and nitrite in water samples .
Action Environment
The action of NEDA can be influenced by environmental factors. For instance, the diazonium coupling reaction used in the analysis of nitrate and nitrite requires the sample to be first neutralized and then treated with dilute hydrochloric acid at 0 - 5 °C to give nitrous acid . Therefore, temperature and pH are critical factors in this process. Furthermore, NEDA should be stored under an inert atmosphere and protected from moisture to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
N-(1-Naphthyl)ethylenediamine plays a significant role in biochemical reactions, particularly in the detection of nitrites. It interacts with nitrite ions to form a diazonium compound, which subsequently couples with another molecule to produce a colored azo compound. This reaction is the basis of the Griess test, widely used for the quantitative analysis of nitrites in biological samples . Additionally, this compound can act as a bidentate ligand, forming coordination compounds with metals such as platinum .
Cellular Effects
This compound influences various cellular processes, particularly those involving nitrite metabolism. In cells, it reacts with nitrite ions to form colored azo compounds, which can be detected spectrophotometrically. This reaction is crucial for monitoring nitrite levels in biological samples, including blood and tissue extracts . The compound’s interaction with nitrites can also impact cellular signaling pathways and gene expression related to nitric oxide metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through diazonium coupling reactions. When nitrite ions are present, they react with this compound to form a diazonium compound. This intermediate then couples with another molecule, such as sulfanilamide, to produce a colored azo compound . This mechanism is the foundation of the Griess test, allowing for the sensitive detection of nitrites in various samples.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . In in vitro studies, the formation of colored azo compounds can be monitored over time to assess the stability and reactivity of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is effective in detecting nitrites without causing significant toxicity. At high doses, it may exhibit toxic effects, including irritation and potential disruption of cellular functions . It is essential to determine the appropriate dosage to balance sensitivity and safety in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to nitrite metabolism. It interacts with nitrite ions to form diazonium compounds, which then couple with other molecules to produce colored azo compounds . This reaction is crucial for the quantitative analysis of nitrites in biological samples, providing insights into metabolic flux and nitrite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with nitrite ions. The compound readily diffuses into cells, where it reacts with nitrites to form colored azo compounds . This reaction facilitates the detection and quantification of nitrites in various biological samples, including blood and tissue extracts.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with nitrite ions. The compound is distributed throughout the cytoplasm, where it reacts with nitrites to form diazonium compounds . These intermediates then couple with other molecules to produce colored azo compounds, allowing for the detection of nitrites at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-(naphthalen-1-yl)ethane-1,2-diamine can be synthesized through the reaction of 1-naphthylamine with 2-chloroethanamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . Another method involves the reaction of 1-bromonaphthalene with ethylenediamine, followed by recrystallization from hydrochloric acid .
Industrial Production Methods
Industrial production of N1-(naphthalen-1-yl)ethane-1,2-diamine often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N1-(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions, where the naphthyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthyl derivatives .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler analog without the naphthyl group.
1-Naphthylamine: Lacks the ethylenediamine moiety.
N1,N1-Diethyl-N2-(naphthalen-1-yl)ethane-1,2-diamine: A derivative with additional ethyl groups on the nitrogen atoms.
Uniqueness
N1-(naphthalen-1-yl)ethane-1,2-diamine is unique due to its combination of the naphthyl group and ethylenediamine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific coordination chemistry and analytical capabilities .
Properties
IUPAC Name |
N'-naphthalen-1-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULAJYZBOLVQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1465-25-4 (di-hydrochloride) | |
Record name | N-(1-Naphthyl)ethylenediamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |
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DSSTOX Substance ID |
DTXSID7043744 | |
Record name | N-(1-Naphthyl)ethylenediamine | |
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Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-yellow viscous liquid; [Merck Index] | |
Record name | N-(1-Naphthyl)ethylenediamine | |
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URL | https://haz-map.com/Agents/15730 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
551-09-7 | |
Record name | N-(1-Naphthyl)ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-(1-Naphthyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1-1-naphthalenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | N-(1-Naphthyl)ethylenediamine | |
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Record name | N-(1-naphthyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.176 | |
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Record name | N-1-NAPHTHYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X37521XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the primary application of N-(1-Naphthyl)ethylenediamine dihydrochloride in analytical chemistry?
A1: this compound dihydrochloride (NED) is widely used as a chromogenic reagent for the spectrophotometric determination of nitrite ions in various matrices, including water, soil, food, and biological samples. [, , , , , , ]. This application stems from its ability to participate in a diazotization-coupling reaction with nitrite, forming a colored azo dye detectable by spectrophotometry.
Q2: Can you elaborate on the mechanism of nitrite detection using this compound dihydrochloride?
A2: The detection of nitrite with NED involves a two-step process known as the Griess reaction. First, nitrite reacts with an aromatic amine, typically sulfanilamide, under acidic conditions to form a diazonium salt. This diazonium salt then reacts with NED, acting as a coupling agent, to produce a colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of nitrite in the sample. [, , , , ].
Q3: What are the advantages of using a composite reagent containing this compound dihydrochloride for nitrite determination?
A4: Composite reagents containing NED, the diazotizable amine (e.g., sulfanilamide), and the required acid offer several advantages. They simplify the analytical procedure, reduce the risk of errors, and improve reproducibility by ensuring the correct stoichiometry and optimal reaction conditions. [].
Q4: Are there any challenges or limitations associated with using this compound dihydrochloride in nitrite determination?
A5: Some substances, like ascorbic acid, can interfere with nitrite determination using NED by reacting with nitrite and reducing the color yield. [, ]. This interference can be mitigated by using appropriate sample preparation techniques or by employing alternative extraction methods, such as enzymatic treatment with ascorbate oxidase. [].
Q5: How does pH affect the reaction of this compound dihydrochloride with the diazotized amine in nitrite determination?
A6: The diazotization-coupling reaction is pH-dependent. While a slightly acidic medium is optimal for diazonium salt formation, a higher pH is favorable for the subsequent coupling reaction with NED. Therefore, pH control is crucial for achieving accurate and reliable results. [, , ].
Q6: What is the role of matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) in studying glucose metabolism in the ocular lens, and how is this compound dihydrochloride involved?
A7: MALDI IMS provides spatially resolved information on the distribution of glucose metabolites in the lens. NEDC serves as a matrix in MALDI IMS, facilitating the ionization and detection of these metabolites with high sensitivity. []. The technique helps understand metabolic processes related to diabetic cataract formation.
Q7: Can this compound dihydrochloride be used for analyzing other compounds besides nitrite?
A8: Yes, NED can be used to determine other analytes that can undergo diazotization-coupling reactions. For example, it has been employed in the analysis of pharmaceuticals like cefixime and ceftazidime, where the drug is diazotized and then coupled with NED for spectrophotometric detection. [, ].
Q8: How is this compound dihydrochloride used in thin-layer chromatography?
A9: NED is used as a visualizing agent in thin-layer chromatography (TLC) for detecting amines. After separating the amines on a TLC plate, spraying with a solution containing a diazonium salt (like Fast Black K salt) followed by NED can lead to the formation of colored spots, allowing for the visualization and identification of different amine compounds. [].
Q9: What is the molecular formula and weight of this compound dihydrochloride?
A9: The molecular formula of this compound dihydrochloride is C12H16N2 • 2HCl, and its molecular weight is 261.18 g/mol.
Q10: What spectroscopic techniques are commonly used to characterize this compound dihydrochloride and its derivatives?
A10: Common spectroscopic techniques used to characterize NED and its derivatives include:
- FT-IR Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H, C-H, and C-N bonds. [, ].
- NMR Spectroscopy (1H and 31P): Useful for determining the structure and purity of the compound and analyzing the substitution patterns in cyclotriphosphazene derivatives. [, ].
- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound and its derivatives. [, ].
Q11: Has this compound dihydrochloride been explored in the context of cyclochlorotriphosphazene chemistry?
A12: Yes, research has explored using NED as a reagent in reactions with cyclochlorotriphosphazene (N3P3Cl6). These reactions aim to substitute chlorine atoms with NED, yielding partially or fully substituted cyclotriphosphazene derivatives. [, ]. This area of research is relevant for developing novel materials with potentially valuable properties.
Q12: What are the potential benefits of incorporating this compound into cyclotriphosphazene structures?
A12: Incorporating NED into cyclotriphosphazene structures can lead to compounds with potentially enhanced properties compared to the parent cyclotriphosphazene. These enhanced properties might include:
Q13: What is known about the potential biological activity of this compound and its derivatives?
A14: Some studies have investigated the antimicrobial activities of NED derivatives, particularly those synthesized by incorporating NED into cyclotriphosphazene structures. These studies have shown that certain derivatives exhibit significant antimicrobial activity against various human pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. [, ].
Q14: Are there any safety concerns associated with handling this compound dihydrochloride?
A17: While specific safety data for NED dihydrochloride might be limited, it's always recommended to handle chemicals with caution. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information, including appropriate handling procedures, personal protective equipment, and first aid measures. [].
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